Cas no 1864073-24-4 (4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride)

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride structure
1864073-24-4 structure
商品名:4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
CAS番号:1864073-24-4
MF:C12H16Cl3NS
メガワット:312.68613910675
CID:5719783
PubChem ID:72716524

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
    • EN300-241375
    • AKOS026746906
    • 4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
    • F2167-0544
    • 4-([(2,6-DICHLOROPHENYL)SULFANYL]METHYL)PIPERIDINE HYDROCHLORIDE
    • 1864073-24-4
    • 4-([(2,6-DICHLOROPHENYL)SULFANYL]METHYL)PIPERIDINEHYDROCHLORIDE
    • インチ: 1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
    • InChIKey: YHWAHYAZOQJXEK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1SCC1CCNCC1)Cl.Cl

計算された属性

  • せいみつぶんしりょう: 311.006904g/mol
  • どういたいしつりょう: 311.006904g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-241375-0.5g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%
0.5g
$671.0 2024-06-19
Enamine
EN300-241375-0.1g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%
0.1g
$615.0 2024-06-19
Life Chemicals
F2167-0544-1g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%+
1g
$435.0 2023-09-06
TRC
D248686-100mg
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4
100mg
$ 115.00 2022-06-05
Life Chemicals
F2167-0544-10g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%+
10g
$1827.0 2023-09-06
Enamine
EN300-241375-2.5g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%
2.5g
$1370.0 2024-06-19
Enamine
EN300-241375-5g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4
5g
$2028.0 2023-09-15
Enamine
EN300-241375-1g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4
1g
$699.0 2023-09-15
Enamine
EN300-241375-0.25g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-241375-10.0g
4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride
1864073-24-4 95%
10.0g
$3007.0 2024-06-19

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride 関連文献

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochlorideに関する追加情報

Introduction to 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1864073-24-4)

4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1864073-24-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a piperidine ring substituted with a sulfanylmethyl group and a 2,6-dichlorophenyl moiety, which contributes to its distinct chemical behavior and reactivity.

The sulfanylmethyl group in the molecule plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. This moiety is known to enhance binding affinity to biological targets, making it a valuable component in drug design. The presence of the 2,6-dichlorophenyl group further influences the electronic properties of the molecule, potentially affecting its solubility and metabolic stability. These structural features make 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of piperidine-based derivatives due to their versatility in drug design. Piperidine rings are commonly found in many FDA-approved drugs, owing to their ability to enhance bioavailability and improve binding interactions with biological targets. The compound 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride represents an advanced derivative that combines these favorable properties with additional functional groups to enhance its therapeutic potential.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine scaffold is known to interact with various neurotransmitter receptors, making it a suitable candidate for developing drugs that modulate central nervous system activity. Preliminary studies have suggested that derivatives of piperidine can exhibit potent effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The specific substitution pattern in 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride may enhance its selectivity and efficacy in targeting these receptors.

Furthermore, the sulfanylmethyl group has been shown to improve metabolic stability and reduce unwanted side effects associated with some piperidine derivatives. This feature is particularly important in drug development, as it can lead to longer half-lives and improved patient compliance. The 2,6-dichlorophenyl group also contributes to the compound's stability by providing additional electronic interactions that can shield reactive sites from degradation.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including enzymes and receptors relevant to neurological disorders. These studies have provided valuable insights into the compound's mechanism of action and have identified potential lead structures for further optimization.

The synthesis of 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the sulfanylmethyl group onto the piperidine ring and subsequent functionalization with the 2,6-dichlorophenyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

In conclusion,4-{[(2,6-dichlorophenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1864073-24-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting neurological disorders. Continued research into this compound will likely yield valuable insights into drug design principles and may lead to new treatments for various diseases.

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